molecular formula C17H29ClN2O3 B1668001 Benoxinate hydrochloride CAS No. 5987-82-6

Benoxinate hydrochloride

Cat. No.: B1668001
CAS No.: 5987-82-6
M. Wt: 344.9 g/mol
InChI Key: PRGUDWLMFLCODA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benoxinate hydrochloride, also known as oxybuprocaine hydrochloride, primarily targets sodium channels . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

Oxybuprocaine binds to sodium channels and reversibly stabilizes the neuronal membrane . This stabilization decreases the membrane’s permeability to sodium ions . As a result, the depolarization of the neuronal membrane is inhibited, thereby blocking the initiation and conduction of nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by oxybuprocaine involves the transmission of nerve impulses . By inhibiting sodium ion channels, oxybuprocaine prevents the propagation of action potentials along nerve fibers . This leads to a temporary loss of sensation in the area where the drug is applied.

Pharmacokinetics

The onset of anaesthesia starts with a latency of 30 to 50 seconds and lasts for about 10 to 30 minutes , depending on perfusion . The drug is metabolized by esterases in blood plasma and liver .

Result of Action

The primary result of oxybuprocaine’s action is local anesthesia . It temporarily numbs the area of application, making it useful for minor surgical procedures and diagnostic tests. In ophthalmology, for instance, it is used to numb the front surface of the eye for procedures such as tonometry or removal of foreign bodies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxybuprocaine For instance, the drug’s action can be affected by the pH and temperature of the local environment. It’s worth noting that oxybuprocaine has been described as stable under recommended temperatures and pressures .

Biochemical Analysis

Biochemical Properties

Benoxinate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is metabolized by esterases present in blood plasma and the liver . The primary biochemical interaction involves the binding of this compound to sodium channels, which leads to the reversible stabilization of the neuronal membrane. This interaction decreases the membrane’s permeability to sodium ions, thereby inhibiting the depolarization of the neuronal membrane and blocking the initiation and conduction of nerve impulses .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In human corneal epithelial cells, it has been shown to cause cytotoxic effects, which can lead to corneal epithelial toxicity with prolonged use . The compound influences cell function by blocking sodium channels, which affects cell signaling pathways and neuronal communication . Additionally, this compound can impact gene expression and cellular metabolism by altering the ionic balance within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to sodium channels on the neuronal membrane. By stabilizing these channels, the compound decreases their permeability to sodium ions, preventing the depolarization of the neuronal membrane . This action effectively blocks the initiation and conduction of nerve impulses, leading to localized anesthesia. The inhibition of sodium ion influx is the primary molecular interaction responsible for the anesthetic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its rapid onset of action, typically within 30 to 50 seconds, and its effects last for about 10 to 30 minutes, depending on perfusion . Stability studies have shown that this compound is rapidly hydrolyzed in human blood, leading to its quick degradation . Long-term use or abuse of the compound can result in corneal damage and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it provides effective local anesthesia with minimal adverse effects . At higher doses, the compound can cause toxic effects, including irritation, hypersensitivity, and irreversible corneal damage . Studies have shown that the compound’s metabolism may be inhibited by anticholinesterases, leading to prolonged effects and potential toxicity .

Metabolic Pathways

This compound is primarily metabolized by esterases in the blood plasma and liver . The ester portion of the compound is hydrolyzed more rapidly than the butyl side chain . The primary metabolites include 3-butoxy-4-aminobenzoic acid, which is excreted as the glucuronide conjugate, and other minor metabolites such as 3-hydroxy-4-aminobenzoic acid . These metabolic pathways ensure the rapid clearance of this compound from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins . The compound’s distribution is influenced by its binding to plasma proteins and its solubility in lipids . In the eye, this compound is localized to the corneal and conjunctival tissues, where it exerts its anesthetic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal membrane, where it binds to sodium channels . This localization is crucial for its function as a local anesthetic, as it allows the compound to effectively block nerve impulses. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments .

Preparation Methods

The synthesis of Benoxinate Hydrochloride involves several steps:

    Nitration: 3-hydroxybenzoic acid undergoes nitration to form 3-hydroxy-4-nitrobenzoic acid.

    Esterification: The nitrobenzoic acid is esterified with ethanol to produce ethyl 3-hydroxy-4-nitrobenzoate.

    Alkylation: The ester is then alkylated with 1-bromobutane to yield ethyl 3-butoxy-4-nitrobenzoate.

    Reduction: The nitro group is reduced to an amino group, forming ethyl 3-butoxy-4-aminobenzoate.

    Esterification: Finally, the compound is esterified with 2-diethylaminoethanol to produce this compound

Chemical Reactions Analysis

Benoxinate Hydrochloride undergoes several types of chemical reactions:

Scientific Research Applications

Benoxinate Hydrochloride is widely used in scientific research due to its anesthetic properties:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is employed in studies involving nerve conduction and membrane permeability.

    Medicine: It is extensively used in ophthalmology for procedures like tonometry and minor surgeries.

    Industry: It is used in the formulation of various pharmaceutical products

Comparison with Similar Compounds

Benoxinate Hydrochloride is similar to other ester-type local anesthetics such as tetracaine, proxymetacaine, and proparacaine. it is known for causing less irritation compared to tetracaine and has a similar onset and duration of action . Its unique property of being less irritating makes it a preferred choice in ophthalmology.

Similar Compounds

Properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGUDWLMFLCODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-43-4 (Parent)
Record name Benoxinate hydrochloride [USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4045393
Record name Benoxinate hydrochloride
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Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5987-82-6
Record name Oxybuprocaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5987-82-6
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Record name Benoxinate hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benoxinate hydrochloride
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Record name Benoxinate hydrochloride
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Record name 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride
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Record name BENOXINATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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